molecular formula C17H26 B12675790 1-Hexyl-1,2,3,4-tetrahydro-4-methylnaphthalene CAS No. 61761-60-2

1-Hexyl-1,2,3,4-tetrahydro-4-methylnaphthalene

Katalognummer: B12675790
CAS-Nummer: 61761-60-2
Molekulargewicht: 230.4 g/mol
InChI-Schlüssel: XCSDINDHUIGPQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hexyl-1,2,3,4-tetrahydro-4-methylnaphthalene is an organic compound with the molecular formula C17H28 It is a derivative of naphthalene, characterized by the presence of a hexyl group and a methyl group on the tetrahydronaphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexyl-1,2,3,4-tetrahydro-4-methylnaphthalene typically involves the hydrogenation of 1-hexyl-4-methylnaphthalene. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The hydrogenation process converts the aromatic ring into a tetrahydro derivative, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield. The reaction conditions are optimized to achieve the desired product with minimal by-products. The final product is purified using distillation or chromatography techniques to obtain a high-purity compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

1-Hexyl-1,2,3,4-tetrahydro-4-methylnaphthalene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Hexyl-1,2,3,4-tetrahydro-4-methylnaphthalene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Hexyl-1,2,3,4-tetrahydro-4-methylnaphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Hexyl-4-methylnaphthalene: A precursor in the synthesis of 1-Hexyl-1,2,3,4-tetrahydro-4-methylnaphthalene.

    1-Hexyl-1,2,3,4-tetrahydronaphthalene: Lacks the methyl group present in this compound.

    1-Hexyl-4-methylbiphenyl: Contains a biphenyl structure instead of a naphthalene ring.

Uniqueness

This compound is unique due to the presence of both a hexyl and a methyl group on the tetrahydronaphthalene ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

61761-60-2

Molekularformel

C17H26

Molekulargewicht

230.4 g/mol

IUPAC-Name

1-hexyl-4-methyl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C17H26/c1-3-4-5-6-9-15-13-12-14(2)16-10-7-8-11-17(15)16/h7-8,10-11,14-15H,3-6,9,12-13H2,1-2H3

InChI-Schlüssel

XCSDINDHUIGPQU-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1CCC(C2=CC=CC=C12)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.